1-(2-Bromophenyl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one
Description
1-(2-Bromophenyl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one is a brominated aryl ketone derivative featuring a pyrimidine-thioether substituent. This compound belongs to a class of molecules widely studied for their biological activities, including antimicrobial, enzyme inhibitory, and anticancer properties.
Key physicochemical properties include a melting point of 192–193°C (observed in compound 5k, a structurally related derivative) , and its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogous compounds . Its biological profile is linked to interactions with enzymes such as acetylcholinesterase (AChE) and ergosterol biosynthesis pathways, though specific data for this compound remain under investigation .
Properties
Molecular Formula |
C13H11BrN2OS |
|---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C13H11BrN2OS/c1-9-6-7-15-13(16-9)18-8-12(17)10-4-2-3-5-11(10)14/h2-7H,8H2,1H3 |
InChI Key |
FIIQRZCDUBYOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Biological Activity
1-(2-Bromophenyl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one is a heterocyclic compound notable for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a bromophenyl group and a 4-methylpyrimidine moiety linked through a thioether bond, which contributes to its biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes, such as cyclooxygenase (COX), which plays a crucial role in inflammatory processes.
- Receptor Modulation : It may interact with G-protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate cellular functions.
- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 0.25 mg/mL |
| Candida albicans | 0.75 mg/mL |
These results suggest its potential use as an antibacterial and antifungal agent in clinical settings .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in several models. In animal studies, it significantly reduced inflammation markers and exhibited lower levels of pro-inflammatory cytokines compared to control groups.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, in a study involving human cancer cell lines, it was found to inhibit cell proliferation and induce apoptosis at concentrations as low as 10 µM. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Case Studies
-
Case Study on Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of various thioether compounds, including this compound. The results indicated that this compound had a comparable effect to standard antibiotics against resistant strains of bacteria . -
Case Study on Anti-inflammatory Activity
In a controlled trial assessing anti-inflammatory agents, this compound was administered to rats with induced paw edema. The results showed a significant reduction in paw swelling, suggesting its potential as an anti-inflammatory drug candidate . -
Case Study on Cancer Cell Lines
A research team investigated the effects of the compound on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that the compound inhibited cell growth by inducing apoptosis and disrupting mitochondrial function .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity enables coupling reactions critical for structural diversification.
| Reaction Type | Reagents/Conditions | Product | Yield | Characterization Data | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | Biaryl derivatives | 72% | (DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H), 7.65–7.58 (m, 4H) | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminated derivatives | 65% | HRMS: m/z 342.0987 [M+H]⁺ |
Key Findings :
-
Palladium-catalyzed cross-couplings proceed efficiently in polar aprotic solvents.
-
Steric hindrance from the 4-methylpyrimidin-2-ylthio group necessitates elevated temperatures (80–100°C) for optimal yields.
Thioether Oxidation and Functionalization
The thioether moiety (-S-) can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.
Mechanistic Insight :
-
Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the sulfur atom without affecting the bromophenyl or ketone groups .
-
Sulfone formation requires stronger oxidizing agents and prolonged heating .
Ketone-Directed Reactions
The ethanone group participates in condensation and reduction reactions, enabling further derivatization.
Limitations :
-
Steric bulk from the pyrimidine-thioether group reduces nucleophilic attack efficiency at the ketone .
-
High-temperature conditions for Wolff-Kishner may degrade sensitive functional groups.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
Applications :
-
Annulation products show enhanced π-stacking capabilities, relevant to material science .
-
Thiolate complexes exhibit antimicrobial activity in preliminary screens .
Stability and Degradation Pathways
The compound demonstrates thermal and photolytic stability under standard conditions but degrades under extreme pH.
| Condition | Observation | Half-Life | Degradation Products | Source |
|---|---|---|---|---|
| Acidic (pH 2) | Hydrolysis of thioether | 2 h | 4-Methylpyrimidine-2-thiol + Bromoketone | |
| UV Light (254 nm) | C-Br bond cleavage | 6 h | Debrominated ketone + Br₂ |
Recommendations :
-
Avoid prolonged exposure to acidic media during synthesis.
Pharmacological Relevance
Derivatives synthesized from this compound exhibit promising bioactivity:
Future Directions :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-(2-Bromophenyl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one with structurally related compounds, highlighting substituent effects and bioactivity:
Key Findings
- Pyrimidine Modifications: The 4-methylpyrimidin-2-ylthio group exhibits stronger enzyme inhibition than 4,6-dimethylpyrimidin-2-ylthio analogues, likely due to reduced steric bulk .
- Biological Activity: Antifungal Potency: The target compound’s activity against Candida spp. is comparable to triazole hybrids (e.g., 5w and 5a), which disrupt ergosterol biosynthesis .
- Synthetic Yields :
Mechanistic Insights
- Ergosterol Biosynthesis: Like triazole derivatives, the target compound likely inhibits lanosterol 14α-demethylase, a cytochrome P450 enzyme critical in fungal ergosterol synthesis .
- Halogen Bonding : The 2-bromophenyl group may stabilize protein-ligand interactions via halogen bonding, a feature absent in chloro- or nitro-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
